7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid
Description
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 7-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 5-position. Its ester derivatives, such as the methyl ester (CAS: 1373223-34-7) and ethyl ester (CAS: 894779-32-9), are often synthesized to study solubility, stability, and bioavailability . The methyl ester variant, for instance, has a molecular weight of 220.22 g/mol and a purity ≥98% .
Properties
IUPAC Name |
7-methoxy-1-methylindazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-9-7(5-11-12)3-6(10(13)14)4-8(9)15-2/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYNNKNFZJSLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230138 | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-79-0 | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-methoxy-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-5-carboxylic acid, 7-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions that are ortho or para to the existing substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid is characterized by the following chemical properties:
- Molecular Formula : C₉H₈N₂O₃
- CAS Number : 1373223-79-0
- Molecular Weight : 180.17 g/mol
The compound features an indazole ring structure with a methoxy group and a carboxylic acid functional group, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive compounds.
Case Study: Synthesis of Granisetron
Granisetron, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy, is synthesized using this compound as a key intermediate. The process involves methylation of indazole derivatives to produce high yields of the desired compound .
Biochemical Applications
This compound serves as a non-ionic organic buffering agent in biological research, particularly in cell culture systems. Its buffering capacity is effective within a pH range of 6 to 8.5, making it suitable for maintaining physiological conditions during experiments .
Table 1: Buffering Capacity of this compound
| Parameter | Value |
|---|---|
| pH Range | 6 - 8.5 |
| Buffering Agent Type | Non-ionic |
| Application | Cell cultures |
Material Science
The compound's unique structure allows it to be explored in the field of material science for developing novel materials with specific properties. Its derivatives have potential applications in creating sensors or catalysts due to their electronic properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of indazole compounds exhibit anticancer properties. A study conducted on various indazole derivatives, including this compound, demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential for therapeutic applications .
Case Study: Neuroprotective Effects
Another study explored the neuroprotective effects of indazole derivatives, highlighting how compounds like this compound could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Position Effects: Methoxy vs. Carboxylic Acid Position: Shifting the carboxylic acid from the 5-position (target compound) to the 6-position (5-methoxy-1H-indazole-6-carboxylic acid) alters acidity, with the latter having a predicted pKa of 3.88 .
Methyl Group Impact :
- The 1-methyl group in the indazole ring likely contributes to steric effects, influencing conformational stability and intermolecular interactions .
Biological Activity
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid (CAS No. 1373223-79-0) is an indazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a methoxy group, a methyl group, and a carboxylic acid moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It has been suggested that the compound may function as an agonist for certain G-protein coupled receptors (GPCRs), particularly those involved in the modulation of neurotransmitter release and inflammation .
Key Mechanisms
- Receptor Interaction : The compound may modulate the activity of cannabinoid receptors (CB1), influencing pain perception and appetite regulation .
- Enzyme Inhibition : It has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated its effectiveness against:
- HeLa Cells : Exhibiting cytotoxicity with an IC50 value in the micromolar range.
- Colorectal Adenocarcinoma : Displaying growth inhibition percentages exceeding 70% at concentrations below 100 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial effects against Gram-positive bacteria, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | HeLa | IC50 ~ 10 µM | |
| Colorectal Adenocarcinoma | GI% > 70% at 100 µM | ||
| Antimicrobial | Gram-positive bacteria | Moderate effectiveness |
Pharmacokinetic Properties
Research into the pharmacokinetics of this compound indicates that it has favorable absorption characteristics, although further studies are needed to fully understand its metabolism and excretion profiles in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the indazole scaffold can significantly influence the biological activity of derivatives. The presence of the methoxy group at position 7 is crucial for enhancing receptor affinity and selectivity .
Q & A
Q. What are the recommended synthetic routes for 7-methoxy-1-methyl-1H-indazole-5-carboxylic acid, and how can reaction conditions be optimized?
A plausible synthesis involves cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by selective methylation and hydrolysis. For example, intermediates like 5-methoxyindazole precursors can be synthesized via refluxing with acetic acid under nitrogen . Methoxy and methyl groups may require protective strategies (e.g., benzyloxy protection) to avoid undesired side reactions. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH yields the carboxylic acid . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting temperature/pH to enhance yield.
Q. How can purity and structural integrity be validated for this compound?
Combined chromatographic and spectroscopic methods are essential:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 min) to assess purity (>95%) .
- NMR : Confirm substitution patterns (e.g., methoxy at C7, methyl at N1) via and NMR. The carboxylic proton is typically absent due to exchange broadening.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H] at m/z 235.0852 for CHNO) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Limited aqueous solubility (likely <1 mg/mL); use DMSO or methanol for stock solutions.
- pKa : Predicted ~3.5 (carboxylic acid) and ~9.8 (indazole NH), requiring pH-adjusted buffers for stability .
- Thermal stability : Decomposition above 200°C; store at -20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict thermochemical and electronic properties?
DFT methods (e.g., B3LYP/6-311+G(d,p)) calculate:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carboxylic acid as H-bond donor) .
- Thermodynamic stability : Compare Gibbs free energy of tautomers (e.g., 1H- vs. 2H-indazole forms).
- UV-Vis spectra : Simulate using TD-DFT to correlate with experimental absorbance (e.g., ~290 nm in methanol) .
Q. What crystallographic strategies resolve structural ambiguities?
Q. How do stability studies inform storage and handling protocols?
- Degradation pathways : Hydrolysis of the methoxy group or decarboxylation under acidic/basic conditions. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Recommendations : Use amber vials, minimize light exposure, and avoid freeze-thaw cycles for long-term storage .
Q. What bioactivity assays are suitable for this compound?
- Enzyme inhibition : Screen against kinases or carboxylases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
- Cellular uptake : Radiolabel the compound (e.g., -methyl) and quantify intracellular accumulation via scintillation counting.
- SAR studies : Modify the methoxy/methyl groups and compare IC values to identify pharmacophores .
Q. How can contradictory spectral or computational data be reconciled?
- Case example : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Use deuterated DMSO for consistent readings and compare DFT-predicted shifts (e.g., with Gaussian 16) .
- Validation : Cross-check crystallographic data (e.g., bond lengths) with computational geometry optimizations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
